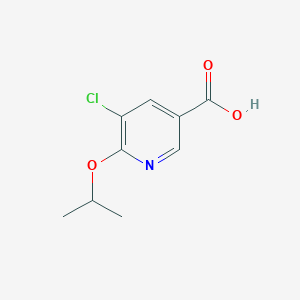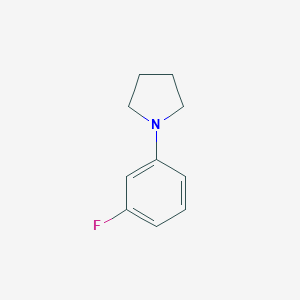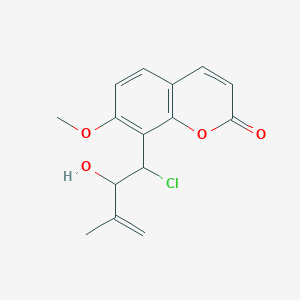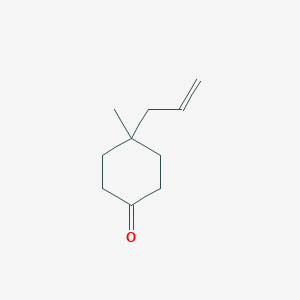![molecular formula C10H11ClN2O2 B169150 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide CAS No. 13558-76-4](/img/structure/B169150.png)
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide, also known as CMCA, is a chemical compound that has been widely used in scientific research. It is a white solid that is soluble in water, ethanol, and acetone. CMCA has been used in various studies due to its potential therapeutic applications.
Mechanism Of Action
The mechanism of action of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a reduction in inflammation and pain.
Biochemical And Physiological Effects
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines in the body. It has also been shown to reduce the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in lab experiments is that it is readily available and relatively inexpensive. It is also easy to synthesize and purify. However, one of the limitations of using 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide is that it may not be suitable for all types of experiments. Its effects may vary depending on the type of cells or tissues being studied.
Future Directions
There are several future directions for the use of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in scientific research. One potential area of research is the development of new drugs based on the structure of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide. Another area of research is the investigation of the potential therapeutic applications of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide and its effects on different types of cells and tissues.
Synthesis Methods
The synthesis of 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide involves the reaction of 2-methylphenyl isocyanate with chloroacetyl chloride in the presence of a base. The resulting product is then purified using recrystallization to obtain pure 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide.
Scientific Research Applications
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has been used in various scientific research studies due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. 2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide has also been used in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
properties
CAS RN |
13558-76-4 |
|---|---|
Product Name |
2-Chloro-N-[(2-methylphenyl)carbamoyl]acetamide |
Molecular Formula |
C10H11ClN2O2 |
Molecular Weight |
226.66 g/mol |
IUPAC Name |
2-chloro-N-[(2-methylphenyl)carbamoyl]acetamide |
InChI |
InChI=1S/C10H11ClN2O2/c1-7-4-2-3-5-8(7)12-10(15)13-9(14)6-11/h2-5H,6H2,1H3,(H2,12,13,14,15) |
InChI Key |
CNLWHMQFWOTMAP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)NC(=O)CCl |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(=O)CCl |
synonyms |
1-(2-chloroacetyl)-3-o-tolylurea |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



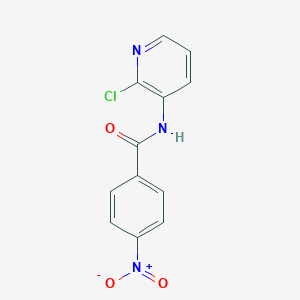

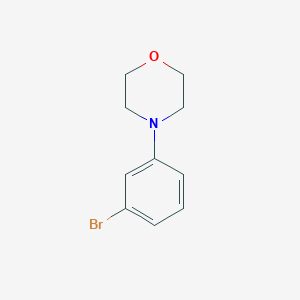
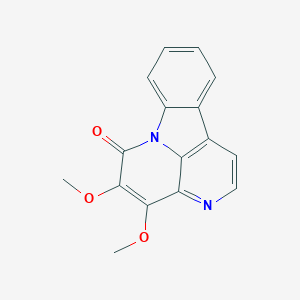
![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
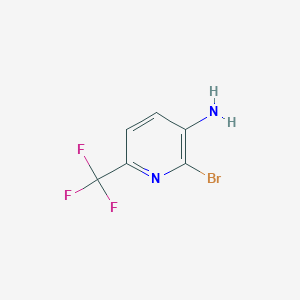

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)
![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B169093.png)
